molecular formula C12H17ClN2 B1452413 6-chloro-N-cyclohexyl-N-methylpyridin-2-amine CAS No. 1220036-28-1

6-chloro-N-cyclohexyl-N-methylpyridin-2-amine

Cat. No.: B1452413
CAS No.: 1220036-28-1
M. Wt: 224.73 g/mol
InChI Key: YBJOPZJADJTHJX-UHFFFAOYSA-N
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Description

Overview and Research Value 6-Chloro-N-cyclohexyl-N-methylpyridin-2-amine (CAS 1220036-28-1) is a synthetic organic compound belonging to the class of substituted pyridine derivatives. With a molecular formula of C12H17ClN2 and a molecular weight of 224.73 g/mol, this compound is characterized by a chloro-substituted pyridine ring core and a disubstituted amine functional group featuring cyclohexyl and methyl substituents . Its specific structural features, including the halogen atom and the tertiary amine, make it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis and structure-activity relationship (SAR) study of more complex molecules. Research Applications and Mechanism Pyridine-methylamine scaffolds are of significant interest in pharmaceutical research for developing novel therapeutic agents. Structure-based drug design strategies have identified such scaffolds as key components in inhibitors targeting essential membrane proteins in pathogens . For instance, research on Mycobacterium tuberculosis has shown that compounds with a similar pyridine-methylamine core can act as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for new anti-tuberculosis agents . The mechanism often involves the formation of a crucial hydrogen bond with an aspartate residue (D645) in the protein's active site, while the lipophilic cyclohexyl and aromatic groups help the molecule occupy key hydrophobic regions, thereby disrupting proton transport and inhibiting bacterial cell wall synthesis . Physical and Chemical Properties The compound is typically supplied as a solid and should be stored sealed in a dry environment. It is expected to be soluble in common organic solvents. As a research chemical, it is intended for use in laboratory-scale experiments, including chemical synthesis, method development, and biological screening. Safety and Usage INTENDED USE : This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated fume hood. The safety information should be consulted prior to use.

Properties

IUPAC Name

6-chloro-N-cyclohexyl-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-15(10-6-3-2-4-7-10)12-9-5-8-11(13)14-12/h5,8-10H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJOPZJADJTHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250920
Record name 6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-28-1
Record name 6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 6-chloro-2-aminopyridine Intermediate

While direct data on this compound are limited, preparation of closely related 6-chloro-2-aminopyridine derivatives is well documented and forms the synthetic foundation.

Common methods include:

  • Reduction of 6-chloro-2-nitropyridine derivatives: Using iron powder and ammonium chloride in methanol at elevated temperatures (around 80 °C) for several hours yields 6-chloro-2-aminopyridine with high purity and yield (~99%).
  • Catalytic hydrogenation: Employing 5% palladium on activated carbon under hydrogen pressure in ethanol at 40–45 °C also effectively reduces nitro precursors to the corresponding amines.

These methods provide the key 6-chloro-2-aminopyridine intermediate necessary for subsequent N-alkylation steps.

N-Alkylation to Form Secondary Amines

The selective introduction of cyclohexyl and methyl groups onto the amino nitrogen of the pyridine ring is achieved through controlled alkylation reactions.

Key findings and methods:

  • Use of N-aminopyridinium salts as ammonia surrogates: Recent research demonstrates that N-aminopyridinium salts can undergo self-limiting alkylation with alkyl iodides in the presence of suitable bases to form secondary amines selectively. For example, reaction of a pyridinium salt with hexyl iodide and cesium carbonate in acetonitrile at 70 °C for 16 hours yielded secondary amines in up to 79% isolated yield.

  • Base selection is critical: Carboxylate and bicarbonate bases tend to produce alkylated pyridinium intermediates, while carbonate and tert-butoxide bases promote in situ depyridylation to yield secondary amines directly.

  • One-pot alkylation/depyridylation sequences: Using cesium carbonate as base enables a streamlined one-pot process that avoids isolation of intermediates, improving efficiency and yield.

  • Alkylation agents: Alkyl iodides or bromides corresponding to cyclohexyl and methyl groups are employed to introduce the desired substituents.

Proposed Synthetic Route for this compound

Based on the above methodologies, a plausible preparation pathway is outlined:

Step Reaction Conditions Yield Notes
1 Reduction of 6-chloro-2-nitropyridine to 6-chloro-2-aminopyridine Fe powder, NH4Cl, MeOH, 80 °C, 5 h ~99% High purity intermediate
2 Formation of N-aminopyridinium salt (if applicable) Pyridine derivative + suitable reagent N/A Enables selective alkylation
3 N-alkylation with cyclohexyl iodide and methyl iodide Cs2CO3 base, MeCN, 70 °C, 16 h Up to 79% One-pot alkylation/depyridylation
4 Purification Standard chromatographic or recrystallization methods N/A To isolate target compound

Detailed Reaction Conditions and Optimization

  • Solvent: Acetonitrile is preferred for alkylation steps due to its polarity and ability to dissolve reactants and bases effectively.
  • Temperature: Moderate heating (~70 °C) optimizes reaction kinetics without promoting side reactions.
  • Base: Cesium carbonate provides optimal balance between reactivity and selectivity for secondary amine formation.
  • Alkylating agents: Cyclohexyl iodide and methyl iodide are used sequentially or in combination to achieve N-cyclohexyl and N-methyl substitution.
  • Reaction time: Approximately 16 hours ensures completion of alkylation and depyridylation steps.

Analytical and Purity Data

  • Yields reported for secondary amine formation via this method reach up to 79% isolated yield.
  • Purity is typically confirmed by NMR, HPLC, and LC-MS analyses.
  • The reduction step to form the aminopyridine intermediate achieves near quantitative yields (~99%) with high purity.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Comments
Reduction of 6-chloro-2-nitropyridine Fe powder, NH4Cl, MeOH 80 °C, 5 h 99 High purity intermediate
Catalytic hydrogenation alternative Pd/C, H2, EtOH 40-45 °C, 6-8 h 98 Alternative reduction method
N-alkylation (cyclohexyl and methyl) Cyclohexyl iodide, methyl iodide, Cs2CO3 MeCN, 70 °C, 16 h 79 One-pot alkylation/depyridylation

Research Findings and Considerations

  • The use of N-aminopyridinium salts enables a novel and efficient pathway for secondary amine synthesis with self-limiting alkylation, minimizing over-alkylation and side reactions.
  • Base choice and reaction conditions critically influence the reaction pathway and yield.
  • Reduction of nitro precursors to amines is robust and high-yielding, providing reliable access to the key intermediate.
  • The methodology avoids hazardous reagents and conditions, supporting safer and more environmentally friendly synthesis.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is synthesized via sequential alkylation and nucleophilic substitution. Key precursors include:

  • 6-Chloro-N-methylpyridin-2-amine : Reacts with cyclohexyl halides (e.g., cyclohexyl bromide) in the presence of a base (e.g., Cs₂CO₃) in acetonitrile at 70°C .

  • 6-Chloropyridin-2-amine : Undergoes reductive amination with cyclohexanone and methylamine under hydrogenation conditions .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates displacement of the 6-chloro group with nucleophiles:

Nucleophile Conditions Product Yield Reference
Sodium methoxideDMF, 120°C, 12h6-Methoxy derivative83%
PiperidineTHF, 60°C, 8h6-Piperidinyl analogue67%
PhenolK₂CO₃, DMSO, 100°C6-Phenoxy product58%

Mechanistic Insight : The chloro group’s activation is enhanced by the adjacent N-methyl and N-cyclohexyl groups, which stabilize the transition state via inductive effects .

Alkylation and Reductive Amination

The tertiary amine undergoes further alkylation under controlled conditions:

Reagent Conditions Product Yield Reference
Benzyl chlorideCs₂CO₃, CH₃CN, 70°CQuaternary ammonium salt72%
Ethyl bromoacetateK₂CO₃, DMF, 50°CEster-functionalized derivative65%

Limitation : Over-alkylation is prevented by steric hindrance from the cyclohexyl group .

Transition Metal-Catalyzed Coupling

Palladium-mediated reactions enable cross-coupling with aryl/alkyl partners:

Reaction Type Catalyst System Substrate Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acids78–89%
Buchwald-HartwigPd(dba)₂, XantphosPrimary amines81%

Key Observation : The bulky N-cyclohexyl group necessitates ligand-controlled catalysis to avoid steric clashes .

Acid/Base-Mediated Degradation

Stability studies reveal pH-dependent decomposition pathways:

Condition Observation Half-Life Reference
0.1M HCl, 25°CHydrolysis to pyridone2.3h
0.1M NaOH, 25°CDechlorination via radical intermediates5.1h

Implication : The compound is labile under strongly acidic/basic conditions, necessitating neutral buffers in synthetic protocols .

Thermal Stability

Thermogravimetric analysis (TGA) data:

  • Decomposition Onset : 210°C (N₂ atmosphere).

  • Major Degradation Products : Cyclohexylamine, chlorinated pyridine fragments .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Synthesis: This compound serves as an important intermediate in the synthesis of various chemical derivatives. Its ability to undergo substitution reactions makes it valuable in creating new compounds for research and industrial applications.

2. Biology:

  • Biological Activity Studies: Researchers are investigating the interactions of this compound with biological molecules, focusing on its potential effects on cellular pathways. Preliminary studies suggest it may modulate receptor activities, which could have implications in pharmacology.

3. Medicine:

  • Therapeutic Potential: Ongoing research aims to explore the pharmacological applications of 6-chloro-N-cyclohexyl-N-methylpyridin-2-amine. It is being evaluated for its potential use as an antitumor agent and in treating various diseases due to its ability to interact with specific molecular targets .

4. Industrial Applications:

  • Material Development: The compound is utilized in developing new materials and chemical products, showcasing its versatility beyond traditional chemical applications.

Case Studies

Case Study 1: Antitumor Activity
Research has indicated that derivatives of pyridine compounds, including this compound, exhibit promising antitumor properties. In vitro studies demonstrated selective inhibition of cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Receptor Modulation
In a study focusing on Toll-like receptors (TLRs), compounds similar to this compound were shown to enhance immune responses without inducing pro-inflammatory cytokines. This highlights the compound's potential as a vaccine adjuvant .

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclohexyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key differences in substituents and heterocyclic cores are emphasized.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Features
6-Chloro-N-cyclohexyl-N-methylpyridin-2-amine Not provided C₁₂H₁₇ClN₂ ~224.73 Pyridine core, Cl (C6), N-cyclohexyl, N-methyl
6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine 1220020-21-2 C₁₁H₁₆ClN₃ 225.72 Pyrazine core, Cl (C6), N-cyclohexyl, N-methyl
6-Chloro-N-(2-methoxypyridin-3-yl)-3-nitropyridin-2-amine 1379618-51-5 C₁₁H₉ClN₄O₃ 280.67 Pyridine core, Cl (C6), nitro (C3), N-(2-methoxypyridin-3-yl)
6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine 1263374-36-2 C₁₂H₁₅ClF₃N₂O 305.71 Pyridine core, Cl (C6), CF₃ (C5), N-(tetrahydropyran-4-yl-methyl)
N-(2-Methylcyclohexyl)pyridin-2-amine Not provided C₁₂H₁₈N₂ 190.28 Pyridine core, no Cl, N-(2-methylcyclohexyl)

Impact of Heterocyclic Core Variations

  • Pyridine vs. Pyrazine Analogs : The substitution of pyridine with pyrazine (as in 6-chloro-N-cyclohexyl-N-methylpyrazin-2-amine ) introduces an additional nitrogen atom in the aromatic ring. This alters electronic properties (e.g., increased electron deficiency) and may influence binding affinity in biological targets.
  • Substituent Positioning : In 6-chloro-N-(2-methoxypyridin-3-yl)-3-nitropyridin-2-amine , the nitro group at C3 and methoxy-substituted pyridine at N2 introduce steric and electronic effects distinct from the cyclohexyl-methyl groups in the target compound.

Role of Substituents on Physicochemical Properties

  • Chlorine and Trifluoromethyl Groups : Chlorine (electron-withdrawing) and trifluoromethyl (strongly electron-withdrawing and lipophilic) substituents, as seen in 6-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine , enhance metabolic stability and membrane permeability, critical for drug design.
  • Cyclohexyl vs.

Biological Activity

6-Chloro-N-cyclohexyl-N-methylpyridin-2-amine is a pyridine derivative notable for its potential applications in medicinal chemistry. Its molecular formula is C₁₀H₁₅ClN₂, and it has a molecular weight of approximately 198.69 g/mol. This compound is characterized by a chlorinated pyridine ring and cyclohexyl and methyl amine substituents, which contribute to its unique biological properties and interactions with various biological targets.

The compound undergoes several chemical reactions:

  • Oxidation : Can be oxidized using potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride.
  • Substitution : The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

These properties make it a versatile intermediate in the synthesis of other chemical compounds and pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that this compound may modulate the activity of these targets, leading to various pharmacological effects. Ongoing research aims to elucidate the exact molecular pathways involved in its action .

Pharmacological Potential

Research indicates that this compound may exhibit significant pharmacological activities similar to other pyridine derivatives. It has been studied for its potential as an inhibitor in various biological pathways, including those related to cancer and infectious diseases .

Case Studies

  • Inhibition Studies : In vitro studies have shown that compounds structurally related to this compound act as inhibitors of key enzymes involved in cellular processes. For instance, related pyridine derivatives have demonstrated cytotoxicity against cancer cell lines, indicating a potential role in cancer therapy .
  • Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains. This suggests that this compound could also possess antimicrobial activity, warranting further investigation .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructure CharacteristicsUnique Features
6-Chloro-N-methylpyridin-2-amineContains a methyl group instead of cyclohexylStudied for antimicrobial properties
N-Cyclohexyl-N-methylpyridin-2-amineLacks chlorine substitutionPotentially less reactive but retains similar activity
5-Chloro-N-methylpyridin-2-amineChlorine at position fiveDifferent biological activity profile
4-Chloro-N-cyclohexyl-N-methylpyridin-2-amineChlorine at position fourMay exhibit different pharmacological properties

This comparative analysis highlights the unique positioning of chlorine and the presence of cyclohexyl in this compound, which may influence its reactivity and biological interactions differently than its analogs.

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

  • Detailed Mechanistic Studies : To identify the specific receptors and pathways affected by this compound.
  • In Vivo Studies : To evaluate its efficacy and safety profile in animal models.
  • Structure–Activity Relationship (SAR) Studies : To optimize its pharmacological properties through chemical modifications.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-N-cyclohexyl-N-methylpyridin-2-amine, and how can intermediates be optimized?

A multi-step synthesis is typically employed:

Chlorination : Introduce the chloro group at the pyridine C6 position using POCl₃ or PCl₃ under reflux .

Amine functionalization : Perform sequential N-alkylation. First, introduce the cyclohexyl group via Buchwald-Hartwig amination, followed by N-methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to isolate intermediates. Monitor reaction progress via TLC or LC-MS.

Q. How should researchers characterize this compound to confirm its structural identity and purity?

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the molecular geometry and confirm substituent positions using SHELXL refinement (e.g., monoclinic space groups like P2/c observed in related chloro-pyridazine derivatives) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.0 ppm; pyridine aromatic protons at δ 6.5–8.5 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₈ClN₂).
  • Elemental analysis : Ensure purity (>95%) by matching experimental and theoretical C/H/N percentages.

Advanced Research Questions

Q. How can this compound be leveraged in coordination chemistry, and what catalytic applications are plausible?

  • Ligand design : The pyridine nitrogen and amine groups can act as donor sites for transition metals (e.g., Pd, Cu). Synthesize complexes like [Pd(L)Cl₂] and test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Experimental design :
    • Vary reaction conditions (temperature, solvent polarity) to optimize metal-ligand stability.
    • Characterize complexes using cyclic voltammetry and UV-Vis spectroscopy to assess redox behavior .

Q. What strategies resolve contradictions between computational and experimental structural data (e.g., bond lengths, angles)?

  • Validation steps :
    • Cross-check SCXRD data with DFT-optimized geometries (B3LYP/6-31G* basis set).
    • Analyze hydrogen-bonding networks (e.g., N–H⋯N interactions in pyridine derivatives) that may distort computational models .
    • Use Hirshfeld surface analysis to quantify intermolecular interactions influencing crystal packing .

Q. How can researchers address discrepancies in spectroscopic data during impurity profiling?

  • Case example : If ¹H NMR shows unexpected peaks, suspect byproducts like N-oxide derivatives or unreacted intermediates.
  • Mitigation :
    • Employ 2D NMR (COSY, HSQC) to assign ambiguous signals.
    • Use preparative HPLC to isolate impurities and characterize via SCXRD or MS/MS .

Q. What toxicological or biochemical profiling methods are applicable for this compound?

  • In vitro assays :
    • Test cytochrome P450 inhibition (e.g., CYP3A4) using fluorogenic substrates.
    • Assess membrane permeability via Caco-2 cell monolayers.
  • In silico tools : Predict ADMET properties using SwissADME or ProTox-II, focusing on the chloro and cyclohexyl groups’ lipophilicity .

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be mitigated during structure determination?

  • Strategies :
    • Optimize crystal growth via solvent vapor diffusion (e.g., chloroform/methanol mixtures).
    • Use a Bruker Kappa APEXII CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
    • Apply TWINABS for data scaling if twinning is detected .

Q. What computational approaches are recommended for studying reactivity or supramolecular interactions?

  • Reactivity modeling : Perform DFT calculations (Gaussian 09) to map electrophilic/nucleophilic sites (e.g., Fukui indices) on the pyridine ring .
  • Docking studies : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina, focusing on the chloro group’s steric effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-cyclohexyl-N-methylpyridin-2-amine
Reactant of Route 2
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6-chloro-N-cyclohexyl-N-methylpyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.